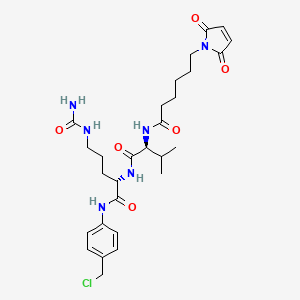

Mc-Val-Cit-PAB-Cl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzylcarbonyl chloride through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds. The final product is obtained by coupling the maleimidocaproyl group to the valine-citrulline-p-aminobenzylcarbonyl intermediate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Mc-Val-Cit-PAB-Cl undergoes several types of chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, releasing the cytotoxic payload.

Substitution Reactions: The maleimide group can react with thiol groups in monoclonal antibodies, forming stable thioether linkages.

Common Reagents and Conditions

Cleavage Reactions: Typically occur under acidic conditions within the lysosomal environment of cancer cells.

Substitution Reactions: Conducted in aqueous buffers at physiological pH to facilitate the conjugation of the linker to antibodies.

Major Products Formed

The major products formed from these reactions include the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent via the this compound linker .

Applications De Recherche Scientifique

In Vitro Studies

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, the following table summarizes the IC50 values observed:

| Cell Line | IC50 (nM) |

|---|---|

| BJAB | 3.3 |

| WSU | 0.95 |

These values indicate potent anti-cancer activity, suggesting that Mc-Val-Cit-PAB-Cl could be an effective therapeutic agent in oncology.

In Vivo Studies

Animal models have shown that this compound effectively reduces tumor size without notable side effects, supporting its potential as a therapeutic agent .

Case Studies and Research Findings

-

Efficacy Against Multidrug-Resistant Tumors:

A study published in Nature Chemistry explored the efficacy of this compound in treating multidrug-resistant tumors. The results indicated significant tumor reduction with minimal toxicity. -

Stability and Release Mechanisms:

Research indicates that the Val-Cit linker, including the Mc-Val-Cit variant, exhibits high stability in various biological environments. Studies have shown that it is resistant to premature cleavage by common proteases, enhancing its therapeutic profile . -

Comparative Analysis with Other Linkers:

Comparisons with other ADC linkers revealed that the Val-Cit-containing linkers demonstrate superior performance in terms of stability and efficacy when used in ADC formulations targeting specific tumor antigens .

Challenges and Future Directions

Despite its promising applications, this compound faces challenges such as hydrophobicity-induced aggregation and limited drug-antibody ratios (DAR). Ongoing research aims to develop new linker technologies that can overcome these limitations while maintaining high stability and efficacy .

Mécanisme D'action

The mechanism of action of Mc-Val-Cit-PAB-Cl involves its cleavage by cathepsin B and related enzymes within the lysosomes of cancer cells. This cleavage releases the cytotoxic payload, which then exerts its effects on the target cells. The maleimide group facilitates the conjugation of the linker to thiol groups in monoclonal antibodies, ensuring the stability and specificity of the antibody-drug conjugate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol: Another cleavable linker used in ADCs.

Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-doxorubicin: A linker used to conjugate doxorubicin to antibodies.

Uniqueness

Mc-Val-Cit-PAB-Cl is unique due to its high specificity and stability, which enhance the efficacy of antibody-drug conjugates. Its design allows for efficient cleavage by lysosomal enzymes, ensuring the targeted release of the cytotoxic payload .

Activité Biologique

Mc-Val-Cit-PAB-Cl is a cleavable linker used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. This article explores the biological activity of this compound, including its synthesis, stability, mechanism of action, and therapeutic applications.

Structure and Composition

This compound contains:

- Maleimidocaproyl (Mc) group: This reactive moiety facilitates the conjugation of the linker to antibodies.

- Val-Cit dipeptide : This component is sensitive to proteolytic cleavage by cathepsin B, enabling the release of the drug payload inside target cells.

- PAB module : The p-aminobenzylcarbamate (PAB) enhances the stability and efficacy of the linker.

The mechanism underlying the activity of this compound involves:

- Conjugation : The linker is attached to monoclonal antibodies (mAbs) via the maleimidocaproyl group.

- Internalization : Upon binding to target cancer cells, the ADC is internalized through endocytosis.

- Cleavage and Release : Inside the cell, cathepsin B cleaves the Val-Cit bond, leading to a spontaneous release of the cytotoxic agent, typically monomethyl auristatin E (MMAE) or other similar drugs .

Stability and Pharmacokinetics

Research indicates that this compound exhibits significant stability in plasma, which is crucial for maintaining therapeutic efficacy:

- Half-lives : Studies have shown half-lives of approximately 6.0 days in mice and 9.6 days in monkeys for related constructs .

- Resistance to Premature Cleavage : The Val-Cit bond's susceptibility to enzymes like carboxylesterase Ces1C can lead to premature payload release; however, modifications in linker design have been explored to enhance stability against such enzymatic degradation .

Comparative Efficacy

The efficacy of ADCs utilizing this compound has been evaluated in various studies:

- In vitro studies demonstrated IC50 values as low as 3.3 nM against BJAB cell lines when using anti-CD22-MC-vc-MMAE constructs .

- A case study involving Trastuzumab conjugated with MMAE showed enhanced potency compared to unconjugated forms, highlighting the effectiveness of this linker in delivering cytotoxic agents directly to tumor cells .

Case Studies

- Anti-CD22-MC-vc-MMAE :

- Trastuzumab-MMAE Conjugate :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₄₉ClN₆O₆ |

| CAS Number | 1639351-92-0 |

| Half-life in Mice | 6.0 days |

| Half-life in Monkeys | 9.6 days |

| IC50 (BJAB Cell Line) | 3.3 nM |

| IC50 (WSU Cell Line) | 0.95 nM |

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMQZNBKSWFFAZ-OFVILXPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.